4-[6-(Methoxymethyl)-2,2-dimethylmorpholine-4-carbonyl]pyridine-2-carbonitrile
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Description
The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The methoxymethyl and dimethylmorpholine groups attached to the pyridine ring could potentially give this compound unique properties, but without specific studies or data on this exact compound, it’s difficult to say what those might be.
Molecular Structure Analysis
Again, without specific data, I can only speculate about the molecular structure. The pyridine ring is planar, and the different substituents would add complexity to the overall 3D structure of the molecule .Chemical Reactions Analysis
Pyridine derivatives can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and redox reactions . The exact reactions this compound could undergo would depend on the specific substituents and conditions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of pyridine derivatives include a strong, unpleasant odor, and they are often colorless liquids or solids. They can also act as bases .Mechanism of Action
Properties
IUPAC Name |
4-[6-(methoxymethyl)-2,2-dimethylmorpholine-4-carbonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-15(2)10-18(8-13(21-15)9-20-3)14(19)11-4-5-17-12(6-11)7-16/h4-6,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBBEVZOGSSFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)COC)C(=O)C2=CC(=NC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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